Metanephrine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965141 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-95-8, 5090-31-3 | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D40947X4MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis, Metabolic Pathways, and Physiological Regulation of Metanephrine
Catecholamine Precursor Synthesis and Enzymatic Conversions
The journey to metanephrine (B195012) begins with the synthesis of catecholamines, which are derived from the amino acid tyrosine. thermofisher.com This multi-step process involves a cascade of enzymatic reactions that are tightly regulated to meet the body's physiological demands.
Role of Tyrosine Hydroxylase (TH) and Aromatic L-amino acid decarboxylase (AADC) in Catecholamine Production
Following its formation, L-DOPA is rapidly converted to dopamine (B1211576) by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. sigmaaldrich.cncambridge.org AADC is a widely expressed enzyme that removes the carboxyl group from L-DOPA. taylorandfrancis.com This enzyme is not specific to the dopamine pathway and can act on all naturally occurring aromatic L-amino acids. sigmaaldrich.cn The efficiency of AADC is such that L-DOPA levels are typically low in tissues. sigmaaldrich.cn
Dopamine β-hydroxylase (DBH) and Norepinephrine (B1679862) Synthesis
In neurons and adrenal medullary cells that produce norepinephrine, dopamine is actively transported from the cytoplasm into storage vesicles. sigmaaldrich.com Within these vesicles, the enzyme dopamine β-hydroxylase (DBH) catalyzes the hydroxylation of dopamine to form norepinephrine. sigmaaldrich.comnih.gov DBH is a copper-containing enzyme and is unique in that it is the only enzyme in the synthesis of small-molecule neurotransmitters that is located within vesicles. wikipedia.org This makes norepinephrine the only known neurotransmitter to be synthesized inside these storage compartments. wikipedia.org DBH exists in both a soluble and a membrane-bound form within the vesicles. nih.govahajournals.org
Phenylethanolamine N-methyltransferase (PNMT) Activity in Epinephrine (B1671497) Formation and Regulation
The final step in the synthesis of epinephrine is the conversion of norepinephrine, which is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) . taylorandfrancis.comgenecards.org This enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the nitrogen atom of norepinephrine. taylorandfrancis.comwikipedia.org PNMT is primarily found in the chromaffin cells of the adrenal medulla, with some expression in the brain and heart. taylorandfrancis.comwikipedia.org The synthesis of epinephrine is therefore largely confined to the adrenal medulla. myendoconsult.com The expression and activity of PNMT are regulated by various factors, including stress hormones like glucocorticoids, which can increase its expression and stability. wikipedia.org Studies have shown that catecholamines can inhibit epinephrine synthesis, while dopamine can stimulate it in different parts of the nervous system and the adrenal gland. koreascience.kr
O-Methylation of Catecholamines to Metanephrines
Once synthesized, catecholamines can be metabolized through several pathways. The formation of metanephrines occurs through a process called O-methylation, which is catalyzed by the enzyme catechol-O-methyltransferase (COMT).
Catechol-O-methyltransferase (COMT) Distribution and Catalytic Mechanism
Catechol-O-methyltransferase (COMT) is a widely distributed enzyme that plays a major role in the metabolism of catecholamines. nih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring structure of compounds like dopamine, norepinephrine, and epinephrine. nih.gov This action leads to the formation of methoxytyramine, normetanephrine (B1208972), and metanephrine, respectively. nih.gov
COMT exists in two forms: a soluble form (S-COMT) found in the cytoplasm and a membrane-bound form (MB-COMT) anchored to the rough endoplasmic reticulum. nih.gov S-COMT is the predominant form in most tissues, including the liver and kidneys, while MB-COMT is more prevalent in the brain. nih.govtandfonline.com The catalytic mechanism of COMT involves a sequential process where SAM binds first, followed by a magnesium ion (Mg²⁺) and then the catechol substrate. nih.govcreative-enzymes.com The Mg²⁺ ion is essential for the enzyme's catalytic activity, facilitating the binding of the substrate. nih.gov
Compartmentalized Metabolism: Intracellular versus Extracellular Processes in Metanephrine Generation
A significant portion of catecholamine metabolism, including the formation of metanephrines, occurs intracellularly within the same cells where the catecholamines are synthesized. nih.govresearchgate.net This is largely due to the leakage of catecholamines from their storage vesicles into the cytoplasm. nih.govresearchgate.net
In the adrenal medulla, which is the primary source of circulating epinephrine, the enzyme COMT is present in the chromaffin cells. frontiersin.orgoup.com This allows for the direct conversion of epinephrine to metanephrine within these cells before it is even secreted into the bloodstream. frontiersin.org In fact, it is estimated that over 90% of circulating metanephrine is derived from this intracellular metabolism within the adrenal chromaffin cells. frontiersin.org Similarly, a substantial portion of normetanephrine is also produced within adrenal chromaffin cells from norepinephrine. frontiersin.org
Extracellular metabolism also contributes to metanephrine production. Catecholamines that are released from nerve endings or the adrenal medulla into the circulation can be taken up by non-neuronal tissues and metabolized by COMT. frontiersin.org However, for metanephrine specifically, this extracellular pathway is considered minor compared to the intracellular production within the adrenal medulla. nih.govresearchgate.net This continuous intracellular production of metanephrines, independent of the pulsatile release of catecholamines, makes them reliable markers for certain medical conditions. endocrine-abstracts.org
Subsequent Metabolic Fate of Metanephrine and Related Metabolites
Following its formation from epinephrine, metanephrine undergoes further metabolic processing before it is ultimately excreted from the body. This catabolism involves several key enzymatic pathways that transform metanephrine into its terminal metabolites.
Role of Monoamine Oxidase (MAO) in Metanephrine Catabolism
Monoamine oxidase (MAO), a family of enzymes bound to the outer membrane of mitochondria, plays a crucial role in the breakdown of monoamines. wikipedia.org These enzymes catalyze the oxidative deamination of compounds like metanephrine. wikipedia.orgnih.gov There are two primary isoforms of MAO, MAO-A and MAO-B, which have distinct specificities for their substrates. wikipedia.orgnih.gov MAO-A is primarily responsible for the catabolism of epinephrine, norepinephrine, and serotonin. wikipedia.org
In the metabolic cascade, metanephrine is acted upon by MAO, which converts it into 3-methoxy-4-hydroxymandelic acid, more commonly known as vanillylmandelic acid (VMA). arvojournals.org This process is a key step in the inactivation of metanephrine. cvpharmacology.com The activity of MAO is essential for regulating the levels of monoamine neurotransmitters and their metabolites.
Terminal Metabolite Formation: Vanillylmandelic Acid (VMA) Pathways
Vanillylmandelic acid (VMA) represents the final stage in the metabolic breakdown of both epinephrine and norepinephrine. wikipedia.orgtesting.com After metanephrine is formed from epinephrine, it is further metabolized to VMA. testing.commedscape.com This conversion is a critical step in the detoxification and elimination of catecholamines. testing.com
The pathway involves the action of MAO on metanephrine, leading to the formation of VMA, which is then excreted in the urine. arvojournals.orgwikipedia.orgathenslab.gr The measurement of VMA in urine has historically been used as a diagnostic tool, although the measurement of metanephrines themselves is now often preferred for its higher sensitivity and specificity in certain conditions. medscape.com
The formation of VMA primarily occurs in the liver, where enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase are present. scielo.brresearchgate.net These enzymes are responsible for the final oxidative steps that convert intermediate metabolites into VMA. researchgate.net
Conjugation Pathways: Sulfate (B86663) Conjugation of Metanephrines
In addition to oxidation by MAO, metanephrines can undergo conjugation, a process that increases their water solubility and facilitates their excretion. The primary conjugation pathway for metanephrines is sulfation. nih.govoup.com This reaction is catalyzed by a specific sulfotransferase isoenzyme known as SULT1A3. oup.comresearchgate.net
SULT1A3 is predominantly found in the gastrointestinal tract. oup.comuzh.ch This enzyme transfers a sulfate group to the metanephrine molecule, forming a sulfate conjugate. oup.com A significant portion of metanephrines in circulation and urine exists in this conjugated form. oup.comresearchgate.net In fact, the concentration of sulfate-conjugated metanephrines in plasma and urine is more than 25 times higher than that of the free, unconjugated forms. oup.com
Because of this extensive conjugation, laboratory measurements of urinary metanephrines often include a deconjugation step, typically through acid hydrolysis, to measure the total amount of the metabolite. oup.comuzh.chnih.gov This process ensures that both the free and the much more abundant sulfated forms are quantified. researchgate.net It's important to note that the sulfated metabolites are produced primarily in the gastrointestinal tract, distinguishing their origin from the free metanephrines that largely originate from chromaffin cells. uzh.chresearchgate.net
Endogenous Production and Circulating Dynamics of Metanephrine
The levels of metanephrine in the bloodstream are a direct reflection of its production and release from various tissues, primarily the adrenal medulla, and its subsequent metabolism and clearance.
Adrenal Medullary Contribution to Circulating Metanephrine Levels
The adrenal medulla is the principal site of epinephrine synthesis and, consequently, the main source of circulating metanephrine. oncohemakey.comclinical-laboratory-diagnostics.comkarger.com Within the chromaffin cells of the adrenal medulla, epinephrine is metabolized to metanephrine by the enzyme catechol-O-methyltransferase (COMT). oncohemakey.commdpi.com This process occurs continuously as epinephrine leaks from storage vesicles into the cell's cytoplasm. mdpi.comahajournals.org
It is estimated that over 90% of circulating metanephrine originates from the adrenal medulla. nih.govoncohemakey.comfrontiersin.org This intra-adrenal production is a continuous process and is largely independent of the pulsatile release of epinephrine that occurs in response to stress. mdpi.comahajournals.org This steady leakage and metabolism within the adrenal gland make plasma metanephrine a more stable marker than the parent catecholamine. scielo.br
The adrenal medulla also contributes a significant, though lesser, proportion of circulating normetanephrine, the metabolite of norepinephrine, estimated to be up to 40%. nih.govscielo.br
Extraneuronal Metabolism and Leakage Mechanisms
While the adrenal medulla is the primary source of metanephrine, extraneuronal tissues also contribute to the metabolism of catecholamines. researchgate.net After epinephrine is released from the adrenal medulla into the bloodstream, a small fraction can be taken up by non-neuronal tissues and metabolized to metanephrine by COMT present in these tissues. cvpharmacology.comresearchgate.net However, this extraneuronal production accounts for a minor portion of the total circulating metanephrine. researchgate.net
Studies have shown that only about 6% of plasma metanephrine is derived from the metabolism of circulating epinephrine outside the adrenal glands. nih.gov The majority of norepinephrine released from sympathetic nerves is cleared through reuptake into the nerves themselves, where it is metabolized by MAO, not COMT, as sympathetic nerve cells lack the latter enzyme. scielo.brlabcorp.com The small amount of norepinephrine that escapes reuptake and enters circulation can be metabolized extraneuronally to normetanephrine. cvphysiology.com
The continuous leakage of catecholamines from storage vesicles within chromaffin cells, followed by intracellular metabolism to metanephrines, is a key mechanism. nih.govahajournals.org This process ensures a constant production and release of metanephrines into the circulation, independent of the active secretion of catecholamines. mdpi.com
| Source of Circulating Metanephrines | Percentage Contribution | Reference |
| Adrenal Medulla | >90% | nih.govoncohemakey.comfrontiersin.org |
| Extraneuronal Metabolism of Circulating Epinephrine | ~6% | nih.gov |
| Enzyme | Function | Primary Location | Reference |
| Monoamine Oxidase (MAO-A) | Oxidative deamination of metanephrine to VMA | Mitochondria in various tissues | wikipedia.orgnih.gov |
| Catechol-O-Methyltransferase (COMT) | Methylation of epinephrine to metanephrine | Adrenal medulla chromaffin cells | oncohemakey.commdpi.com |
| Sulfotransferase (SULT1A3) | Sulfate conjugation of metanephrines | Gastrointestinal tract | oup.comuzh.ch |
| Metabolite | Precursor | Key Enzyme(s) | Terminal Metabolite | Reference |
| Metanephrine | Epinephrine | Catechol-O-Methyltransferase (COMT) | Vanillylmandelic Acid (VMA) | testing.comoncohemakey.com |
| Normetanephrine | Norepinephrine | Catechol-O-Methyltransferase (COMT) | Vanillylmandelic Acid (VMA) | testing.comnih.gov |
| Vanillylmandelic Acid (VMA) | Metanephrine, Normetanephrine | Monoamine Oxidase (MAO), Alcohol/Aldehyde Dehydrogenase | Excreted in urine | wikipedia.orgtesting.comresearchgate.net |
Pathophysiological Context and Diagnostic Utility of Metanephrine Hydrochloride
Metanephrine (B195012) in Catecholamine-Secreting Neoplasms
Pheochromocytomas (PCCs) are tumors arising from the chromaffin cells of the adrenal medulla, while paragangliomas (PGLs) originate from extra-adrenal chromaffin cells of the sympathetic and parasympathetic nervous systems. clinical-laboratory-diagnostics.comnih.gov These tumors are often characterized by the excessive production of catecholamines, including epinephrine (B1671497) and norepinephrine (B1679862). journalagent.com The measurement of metanephrines, the O-methylated metabolites of catecholamines, is the cornerstone of biochemical diagnosis for these tumors. frontiersin.org
Guidelines recommend biochemical testing for individuals presenting with classic symptoms such as headaches, palpitations, and excessive sweating, as well as for those with an incidentally discovered adrenal mass or a hereditary predisposition for developing these tumors. medscape.com The diagnosis relies on demonstrating catecholamine excess, and tests for plasma free metanephrines or urinary fractionated metanephrines are the recommended initial screening tests. journalagent.comoup.com
The diagnostic superiority of metanephrines stems from their unique metabolic pathway within tumor cells. Catecholamines synthesized in pheochromocytoma and paraganglioma cells are stored in vesicles. explorationpub.com While some catecholamines are released into the bloodstream in response to stimuli, a significant portion continuously leaks from these storage vesicles into the cytoplasm of the tumor cells. frontiersin.org
Within the cytoplasm, the enzyme catechol-O-methyltransferase (COMT) metabolizes the leaked norepinephrine to normetanephrine (B1208972) and epinephrine to metanephrine. frontiersin.orgmdpi.com These metabolites then passively diffuse from the tumor cells into the circulation. frontiersin.org This process of intratumoral metabolism is continuous and independent of the exocytotic release of catecholamines, which can be episodic. oup.comrevistanefrologia.com Consequently, plasma and urinary levels of metanephrines are persistently elevated in patients with these tumors, making them more sensitive diagnostic markers than the parent catecholamines. oup.commdpi.com
The measurement of plasma free metanephrines is considered the most sensitive test for excluding pheochromocytoma and paraganglioma. testcatalog.org Its sensitivity approaches 100%, meaning a normal result makes the presence of these tumors highly unlikely. testcatalog.orgnih.gov Studies have shown that plasma free metanephrine testing has a higher sensitivity (around 96-99%) compared to 24-hour urinary fractionated metanephrines. medscape.comresearchgate.net
While highly sensitive, the specificity of plasma metanephrine testing can be lower, meaning false-positive results can occur. medscape.com To improve diagnostic accuracy, a follow-up test, such as the measurement of fractionated 24-hour urinary metanephrines, is often recommended for confirmation, especially when plasma levels are not markedly elevated. testcatalog.orgtestcatalog.org The combination of these tests helps to distinguish true-positive from false-positive results. researchgate.net One study comparing plasma free metanephrines, plasma total metanephrines, and urinary fractionated metanephrines found similar high sensitivities (95-96%) and specificities (86-91%) for all three tests in patients without renal dysfunction. oup.comnih.gov
| Test | Sensitivity | Specificity | Source |
|---|---|---|---|
| Plasma Free Metanephrines | 96% - 99% | 85% - 94% | medscape.comresearchgate.netoup.com |
| Urinary Fractionated Metanephrines | 87.5% - 95% | 99.7% | medscape.comnih.gov |
| Plasma Catecholamines | 85% | Not specified | nih.gov |
| Urinary Vanillylmandelic Acid (VMA) | 46% - 77% | Not specified | frontiersin.org |
Neuroblastomas are another type of tumor originating from neural crest cells, primarily affecting children. uzleuven.be While the primary diagnostic markers for neuroblastoma have traditionally been urinary vanillylmandelic acid (HVA) and homovanillic acid (VMA), recent research suggests that metanephrines may also have a role. frontiersin.orgmedscape.com Neuroblastomas, like pheochromocytomas, can produce catecholamines. southtees.nhs.uk
Studies have indicated that plasma free normetanephrine, in combination with 3-methoxytyramine, shows superior diagnostic performance for neuroblastoma compared to the traditional urinary HVA and VMA tests. frontiersin.org However, the use of metanephrines for diagnosing neuroblastoma is still being evaluated, and establishing pediatric reference intervals is complex due to dynamic changes in metabolite levels during childhood. frontiersin.org
Some neuroendocrine tumors, including a subset of paragangliomas, predominantly secrete dopamine (B1211576). frontiersin.org In these cases, the measurement of 3-methoxytyramine, the O-methylated metabolite of dopamine, is crucial for diagnosis. cda-amc.ca The addition of 3-methoxytyramine to the standard panel of metanephrine and normetanephrine is particularly important for identifying these dopamine-secreting tumors. frontiersin.org
Elevated levels of 3-methoxytyramine can also be an indicator of metastatic potential in patients with paraganglioma. bioscientifica.com Therefore, its measurement is not only important for the initial diagnosis but also for the prognosis and management of patients with these specific types of tumors. cda-amc.ca
Mechanism of Continuous Metanephrine Release from Tumor Cells
Relevance in Neuroblastoma and other Neural Crest-Derived Tumors
Metanephrine Levels in Non-Neoplastic Physiological and Pathological Conditions
It is important to note that elevated metanephrine levels are not exclusively indicative of catecholamine-secreting tumors. Various physiological and pathological conditions, as well as certain medications, can lead to false-positive results. cap.org
Factors that can increase metanephrine levels include:
Stress: Physical or emotional stress can stimulate the sympathetic nervous system, leading to a temporary increase in catecholamine and metanephrine levels. rochester.edupathologytestsexplained.org.au
Medications: Certain drugs, such as tricyclic antidepressants, monoamine oxidase inhibitors, and some antihypertensive medications, can interfere with catecholamine metabolism and lead to elevated metanephrine measurements. clinical-laboratory-diagnostics.comcap.org
Other medical conditions: Conditions like obstructive sleep apnea (B1277953) and severe illness can also cause a rise in metanephrine levels. rochester.edupathologytestsexplained.org.au
Therefore, proper patient preparation and consideration of potential interfering factors are essential for the accurate interpretation of metanephrine test results. cap.org
Influence of Acute and Chronic Stress on Metanephrine Homeostasis
Stress, both acute and chronic, significantly impacts the body's sympathoadrenal system, leading to fluctuations in catecholamine levels and their metabolites, including metanephrine. researchgate.net The body's response to a stressor involves the activation of the sympathetic nervous system, which triggers the release of catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). These hormones are crucial for the "fight or flight" response, preparing the body for perceived threats by increasing heart rate, blood pressure, and energy metabolism.
Metanephrine is a product of the breakdown of epinephrine. pathologytestsexplained.org.au Therefore, its levels in the blood and urine can reflect the activity of the adrenal medulla, a primary site of epinephrine production. topdoctors.co.uk During acute psychological stress, such as undergoing a medical simulation, there can be a noticeable, though not always statistically significant, increase in plasma metanephrine concentrations. nih.govresearchgate.net For instance, in a study involving medical students, metanephrine levels showed a tendency to rise after a high-complexity simulation. nih.govresearchgate.net
Chronic stress can lead to a sustained elevation of catecholamine levels, which may have long-term health consequences. Conditions of severe illness and stress can cause temporary, yet significant, increases in metanephrine levels. pathologytestsexplained.org.au This is an important consideration in diagnostic testing, as elevated metanephrine can be a marker for certain tumors, but stress-induced elevations can lead to false-positive results. pathologytestsexplained.org.aurochester.edu
The body has mechanisms to regulate the effects of catecholamines, including their reuptake and metabolism. escholarship.org However, prolonged or repeated stress can lead to changes in these regulatory systems. For example, repeated exposure to the same stressor can initially deplete adrenal medullary catecholamine content, but with continued exposure, the levels can return to normal or even establish higher baseline levels. escholarship.org
Association with Obstructive Sleep Apnea (OSA) and its Diagnostic Implications
Obstructive Sleep Apnea (OSA) is a condition characterized by repeated episodes of upper airway obstruction during sleep, leading to intermittent hypoxia and sleep fragmentation. ersnet.org This condition is strongly associated with increased sympathetic nervous system activity, which in turn affects metanephrine levels. ersnet.orgoup.com
Patients with OSA often exhibit elevated levels of urinary and plasma metanephrines. oup.comnih.gov The recurrent apneas and hypopneas in OSA act as a potent stressor, stimulating the sympathoadrenal system and leading to increased catecholamine release. ersnet.org This can complicate the diagnosis of pheochromocytoma and paraganglioma (PPGL), rare neuroendocrine tumors that also secrete excess catecholamines, as OSA can cause false-positive elevations in metanephrine levels. oup.comnih.gov
Research has shown that patients with OSA have higher urinary concentrations of both metanephrine and normetanephrine compared to individuals without the condition. ersnet.org A study of hypertensive males found that those with OSA had significantly higher urinary normetanephrine and metanephrine levels. ersnet.org Furthermore, the severity of OSA appears to correlate with the degree of metanephrine elevation. oup.comnih.gov
From a diagnostic standpoint, understanding the influence of OSA on metanephrine levels is critical. Studies have compared the diagnostic accuracy of plasma versus 24-hour urinary metanephrine measurements in patients with OSA. One study found that plasma metanephrines are less likely to produce false-positive results for PPGL in OSA patients compared to urinary metanephrines. oup.comnih.gov This suggests that measuring morning plasma metanephrines may be a more reliable initial test in patients with suspected OSA to avoid unnecessary further investigations and patient anxiety. nih.govphysiciansweekly.com
Interestingly, treatment for OSA with continuous positive airway pressure (CPAP) has been shown to decrease both plasma and urinary metanephrine levels, further supporting the causal link between OSA and elevated catecholamine metabolites. oup.comnih.gov
Table 1: Comparison of False-Positive Rates for Metanephrine Measurements in OSA Patients
| Measurement Type | False-Positive Rate in OSA Patients | Key Findings |
|---|---|---|
| Plasma Metanephrines | 3.0% (2 of 67 patients) | Significantly lower false-positive rate compared to urinary metanephrines. oup.comnih.gov May be the preferred initial test in patients with suspected OSA. oup.comnih.gov |
| 24-Hour Urinary Metanephrines | 25.4% (17 of 67 patients) | False-positive results are more common, especially in severe OSA (38.2%). oup.comnih.gov |
Research on Metanephrine's Role in Cardiac Responses and Extraneuronal Catecholamine Uptake Inhibition
Metanephrine, beyond being a metabolite, has been studied for its direct physiological effects, particularly concerning cardiac responses and the regulation of catecholamine activity. Research has focused on its role in blocking the extraneuronal uptake of norepinephrine (NE), a key neurotransmitter in the sympathetic nervous system. nih.gov
In experimental studies on dogs, metanephrine was found to be a potent inhibitor of extraneuronal uptake of NE. nih.govahajournals.org This mechanism is distinct from the neuronal uptake of NE, which is the primary way neurally released NE is cleared from the synaptic cleft in the heart. nih.govahajournals.org While blocking neuronal uptake (e.g., with cocaine) significantly prolongs the cardiac responses to sympathetic nerve stimulation, blocking extraneuronal uptake with metanephrine has a less pronounced effect on the duration of these responses. nih.govahajournals.orgahajournals.org However, metanephrine did slightly enhance the inotropic (contractile force) but not the chronotropic (heart rate) responses to nerve stimulation. nih.gov
These findings suggest that while the neuronal uptake mechanism is dominant in terminating the cardiac effects of neurally released NE, the extraneuronal uptake mechanism, which is inhibited by metanephrine, plays a more minor role in this process in the heart. nih.gov
Further research in rats has shown that the importance of neuronal (Uptake1) versus extraneuronal (Uptake2) mechanisms for terminating the actions of noradrenaline can vary in different parts of the cardiovascular system. nih.gov In the vasomotor system of rats, Uptake1 appears to be the primary mechanism for terminating the effects of noradrenaline released from nerves, with metanephrine (an Uptake2 inhibitor) having no significant effect on the duration of the pressor response. nih.gov In contrast, in the atria, both Uptake1 and Uptake2 seem to be involved in terminating the chronotropic responses to adrenergic nerve stimulation. nih.gov
The production of metanephrines from circulating and locally released catecholamines also varies significantly between different tissues. nih.govresearchgate.net The liver is a major site for the removal of circulating norepinephrine and epinephrine and the production of their metabolites. nih.govresearchgate.net However, a substantial portion of plasma metanephrine is produced within the adrenal glands. nih.govpsu.edu This regional variation in extraneuronal metabolism highlights the complex handling of catecholamines by different tissues. nih.gov
Advanced Analytical Methodologies for Metanephrine Quantification in Biological Matrices
Pre-analytical Considerations and Sample Handling Protocols
The journey to accurate metanephrine (B195012) quantification begins long before the sample reaches the laboratory. Pre-analytical factors, including patient preparation, sample collection techniques, and handling protocols, are the foundation for reliable results. myadlm.org
The collection of plasma for metanephrine analysis requires meticulous attention to detail to minimize physiological interferences that can lead to false-positive results.
Patient Posture: A critical factor influencing plasma metanephrine levels is the patient's posture during blood collection. biochemia-medica.com Blood should be drawn with the patient in a supine (lying down) position for at least 30 minutes before the sample is taken. squarespace.comdroracle.airesearchgate.net This period of rest helps to minimize the influence of sympathetic nervous system activation, which can be triggered by an upright posture and lead to elevated normetanephrine (B1208972) levels. biochemia-medica.comnih.gov Sampling in a seated position can result in a 2.8-fold increase in false-positive results. biochemia-medica.com While seated sampling is still practiced in some centers, it is acknowledged that supine sampling offers improved diagnostic specificity. squarespace.com If seated sampling is performed, it is crucial to use reference ranges established for that specific posture. squarespace.com
Blood Draw Technique: The use of an indwelling intravenous catheter is the preferred method for blood collection to minimize the stress and physical exertion associated with venipuncture, both of which can affect metanephrine levels. droracle.ai If a direct venipuncture is necessary, it is recommended to have a pause between needle insertion and blood collection to allow the patient to recover from the stress of the initial puncture. myadlm.org
Anticoagulant Choice: Blood samples for plasma metanephrine analysis should be collected in tubes containing either ethylenediaminetetraacetic acid (EDTA) or heparin as an anticoagulant. squarespace.comdroracle.ai EDTA tubes are often preferred. squarespace.comnewcastle-hospitals.nhs.uk The tubes should be filled to their vacuum capacity and gently inverted 8-10 times to ensure proper mixing with the anticoagulant. droracle.ai
Immediate Handling: Once collected, whole blood samples should be placed on ice immediately and transported to the laboratory for processing. squarespace.com Centrifugation to separate the plasma should ideally occur as soon as possible, as metanephrines are not stable in whole blood at room temperature due to enzymatic activity. mdpi.com
| Parameter | Recommendation | Rationale | Source |
|---|---|---|---|
| Patient Posture | Supine (lying down) for at least 30 minutes prior to blood draw. | Minimizes sympathetic activation and reduces false-positive results for normetanephrine. | squarespace.comdroracle.airesearchgate.net |
| Blood Draw Method | Indwelling intravenous catheter is preferred over direct venipuncture. | Reduces stress and physical exertion that can elevate metanephrine levels. | droracle.ai |
| Anticoagulant | EDTA or heparin tubes. EDTA is often preferred. | Prevents coagulation and preserves the integrity of the plasma sample. | squarespace.comdroracle.ainewcastle-hospitals.nhs.uk |
| Post-Collection Handling | Place on ice immediately and centrifuge as soon as possible. | Prevents degradation of metanephrines in whole blood at room temperature. | squarespace.commdpi.com |
A 24-hour urine collection is another common method for assessing metanephrine levels, providing an average of excretion over a full day.
Collection Procedure: The collection begins with the patient emptying their bladder and discarding the first urine sample; the date and time are recorded as the start of the collection period. mskcc.org All subsequent urine for the next 24 hours is collected in a provided container. mskcc.org The collection ends with a final urination at or near the 24-hour mark from the start time. mskcc.org
Preservation: To prevent the degradation of metanephrines, a preservative is typically added to the collection container. nih.gov Hydrochloric acid (HCl) is a common preservative used to lower the pH of the urine, which helps to stabilize the analytes. nih.govcuh.nhs.uk Boric acid or acetic acid may also be used. childrensmn.org It is crucial that the patient does not discard or rinse out the preservative from the container. cuh.nhs.uk If no preservative is available, the urine must be kept refrigerated throughout the collection period and during transport to the laboratory. childrensmn.org
Patient Instructions: Patients are often advised to avoid certain foods and medications that can interfere with the test results. While dietary catecholamines have a minimal effect on urinary free metanephrines, they can impact total metanephrine measurements. nih.gov It is also recommended to minimize vigorous exercise and emotional or physical stress before and during the collection period. cuh.nhs.uk
| Aspect | Instruction | Reason | Source |
|---|---|---|---|
| Initiation | Void and discard the first urine sample. Record this as the start time. | Ensures the collection period starts with an empty bladder. | mskcc.org |
| Collection | Collect all urine for the subsequent 24 hours in the provided container. | To obtain a complete and representative sample of daily excretion. | mskcc.org |
| Preservation | Use a container with a preservative like hydrochloric acid, or keep the sample refrigerated at all times. | Prevents the chemical breakdown of metanephrines. | nih.govcuh.nhs.ukchildrensmn.org |
| Patient Factors | Avoid strenuous exercise and significant stress. Follow any dietary or medication restrictions provided. | To prevent physiological fluctuations in metanephrine levels that are not related to a tumor. | cuh.nhs.uk |
Saliva has emerged as a non-invasive alternative to plasma for metanephrine measurement, offering a stress-free collection method.
Collection Devices: Saliva can be collected by passive drool or with the use of specialized collection swabs. nih.gov Devices such as the Salivette® or SalivaBio swabs are commonly used. nih.govnih.gov After collection, the swabs are typically centrifuged to extract the saliva. nih.govnih.gov
Pre-Collection Instructions: To ensure the quality of the sample, individuals are often instructed to avoid caffeine-containing beverages, smoking, and to fast for at least one hour before saliva collection. nih.gov
Stability: Metanephrines have shown good stability in saliva. They are stable for up to 6 hours at room temperature and for at least one week when frozen at -20°C. nih.govbioscientifica.com For longer-term storage, samples are kept at -80°C. nih.govnih.gov
The stability of metanephrine in stored samples is critical for accurate retrospective analysis and for situations where immediate analysis is not possible.
Plasma: In separated plasma, metanephrines are relatively stable. Frozen EDTA plasma samples can be stored at -20°C to -40°C for at least 6 months without significant degradation. squarespace.comnewcastle-hospitals.nhs.uk Studies have shown that storage at either -20°C or -80°C is safe for at least one year. nih.gov While some studies have observed slight trends in concentrations over longer periods (up to five years), the changes were within the range of assay variability and did not preclude the ability to detect clinically significant elevations. nih.gov Post-centrifugation, plasma samples are stable for 1 to 2 days at 4–8 °C. mdpi.com
Urine: Acidified urine samples are stable at 4°C for up to 6 weeks. newcastle-hospitals.nhs.uk For longer-term storage, freezing at -15°C is recommended. newcastle-hospitals.nhs.uk Some sources indicate that urine samples for metanephrine analysis may not strictly require a strong acid preservative if handled and stored correctly, though this is not a universal practice. mdpi.com
Saliva: As mentioned previously, metanephrines in saliva are stable for 6 hours at room temperature and for at least a week at -20°C. nih.govbioscientifica.com Long-term storage at -80°C is the standard for preserving sample integrity. nih.govnih.gov
| Matrix | Short-Term Storage | Long-Term Storage | Source |
|---|---|---|---|
| Plasma | 1-2 days at 4-8°C (post-centrifugation) | At least 6 months at -20°C to -40°C; at least 1 year at -20°C or -80°C | squarespace.comnewcastle-hospitals.nhs.ukmdpi.comnih.gov |
| Urine | Up to 6 weeks at 4°C (acidified) | -15°C or colder for longer periods | newcastle-hospitals.nhs.uk |
| Saliva | Up to 6 hours at room temperature | At least 1 week at -20°C; -80°C for extended storage | nih.govbioscientifica.com |
Saliva Sample Collection Methods and Stability Assessments
Sample Preparation and Purification Techniques
Before metanephrines can be quantified, they must be extracted and purified from the complex biological matrix in which they are found. This step is crucial for removing interfering substances and concentrating the analytes.
Solid-phase extraction (SPE) is a widely used technique for the purification of metanephrines from plasma and urine. researchgate.netresearchgate.net It involves partitioning the analytes between a solid sorbent and the liquid sample. researchgate.net
Principle of SPE: The general SPE process consists of four main steps: column conditioning, sample loading, washing, and elution. researchgate.net The choice of sorbent and solvents is tailored to the specific properties of the analytes and the sample matrix. researchgate.net
SPE Variants for Metanephrine Extraction:
Cation-Exchange SPE: This is a common approach that utilizes a sorbent with negatively charged functional groups to retain the positively charged metanephrines. Interfering substances can be washed away, and the purified metanephrines are then eluted. Weak cation exchange (WCX) SPE is a notable variant.
Reversed-Phase SPE: In this method, a nonpolar stationary phase is used to retain the analytes from a polar mobile phase. While less common as a primary extraction method for the highly polar metanephrines, it can be used in combination with other techniques.
Ion-Pairing SPE: This technique involves adding an ion-pairing reagent to the sample to form a neutral complex with the charged metanephrine molecules. This complex can then be retained on a reversed-phase sorbent like C18. researchgate.netlcms.cz
Mixed-Mode SPE: These sorbents combine multiple retention mechanisms, such as cation exchange and reversed-phase, to achieve a higher degree of selectivity and purification.
Automation of SPE: To improve throughput and reproducibility, SPE can be automated. Online SPE systems integrate the extraction process directly with the analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. lcms.czthermofisher.com This reduces manual handling and analysis time. Offline automated systems using liquid handling robots are also employed to process samples in microplate formats.
| SPE Method | Principle of Separation | Typical Application | Source |
|---|---|---|---|
| Cation-Exchange (e.g., WCX) | Utilizes electrostatic interactions between the positively charged metanephrines and a negatively charged sorbent. | Widely used for both plasma and urine samples. | |
| Ion-Pairing | Forms a neutral ion pair with metanephrines, allowing retention on a nonpolar sorbent. | Effective for enhancing retention on reversed-phase columns. | researchgate.netlcms.cz |
| Mixed-Mode | Combines multiple retention mechanisms (e.g., cation exchange and reversed-phase) for enhanced selectivity. | Provides a high degree of sample cleanup. | researchgate.net |
| Automated Online SPE | Integrates the SPE process directly with the analytical instrument (e.g., LC-MS/MS). | Increases throughput and reduces manual labor and potential for error. | lcms.czthermofisher.com |
Liquid-Liquid Extraction (LLE) Approaches
Liquid-Liquid Extraction (LLE) is a sample preparation technique frequently employed for the purification and concentration of metanephrines from biological samples prior to analysis. scielo.brthermofisher.comthermofisher.com This method involves the partitioning of the target analyte between two immiscible liquid phases, effectively separating it from interfering matrix components.
The efficiency of LLE is highly dependent on the choice of organic solvent and the pH of the aqueous sample. For the simultaneous extraction of metanephrines and catecholamines, ethyl acetate (B1210297) has been demonstrated to be an effective solvent, particularly at a pH of 9.5. scielo.brscielo.brscielo.brrjpbcs.com This alkaline condition facilitates the extraction of the analytes into the organic phase. Other solvents and solvent mixtures, such as chloroform:isopropyl alcohol and chloroform:diethyl ether, have also been investigated. scielo.brscielo.brresearchgate.net
In some LLE procedures, a complexing agent like 2-aminoethyl diphenylborinate (2-APB) is added. thermofisher.comscielo.brrjpbcs.comscielo.br This reagent forms stable, negatively charged complexes with the cis-hydroxyl groups of catecholamines, enhancing their affinity for the organic solvent. thermofisher.comrjpbcs.comscielo.br The LLE approach is often favored for its cost-effectiveness, shorter execution time, and ability to produce a clean sample extract compared to some solid-phase extraction (SPE) methods. scielo.brscielo.br
Following extraction, the organic layer containing the metanephrine is typically separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis. scielo.brscielo.br
Hydrolysis Procedures for Deconjugation of Metanephrines
In biological systems, metanephrines are present in both free and conjugated forms, primarily as sulfate (B86663) conjugates. nih.govpsu.edurcpaqap.com.au To measure total metanephrines, a hydrolysis step is necessary to cleave the sulfate group, a process known as deconjugation. nih.govrcpaqap.com.aumdpi.commdpi.com This can be achieved through either acidic or enzymatic hydrolysis.
Acid Hydrolysis: This is a common method that involves heating the sample in the presence of a strong acid, such as perchloric acid. mdpi.commdpi.comnih.gov The conditions for acid hydrolysis, including pH, temperature, and incubation time, must be carefully optimized to ensure complete deconjugation without degrading the analyte. nih.govunil.ch Studies have shown that boiling in 0.1M perchloric acid for 30 minutes effectively deconjugates sulfated metanephrines. nih.govepfl.ch Incomplete hydrolysis, which can occur with shorter incubation times, may lead to an underestimation of total metanephrine concentrations. nih.govepfl.ch
Enzymatic Hydrolysis: An alternative to acid hydrolysis is the use of enzymes, specifically arylsulfatase, to catalyze the cleavage of the sulfate bond. nih.govmdpi.comnih.govepfl.ch This method is performed under milder conditions, typically incubating the sample with the enzyme at 37°C. nih.gov The efficiency of enzymatic hydrolysis is dependent on the concentration of the enzyme and the incubation time. nih.govepfl.chresearchgate.net Research indicates that the rate of hydrolysis can be analyte-dependent. nih.govepfl.ch Both acid and enzymatic hydrolysis methods have been shown to yield comparable results when performed under optimal conditions. nih.govepfl.ch
Chromatographic and Spectrometric Detection Techniques
Following sample preparation, the quantification of metanephrine is typically performed using a combination of chromatographic separation and spectrometric detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the quantification of metanephrines in biological fluids due to its high sensitivity, specificity, and accuracy. scielo.brresearchgate.netlcms.cz This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Enhanced Sensitivity and Specificity of LC-MS/MS
The primary advantage of LC-MS/MS lies in its exceptional sensitivity and specificity. scielo.brrestek.comacs.orgresearchgate.net The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte, even at very low concentrations, by monitoring a specific precursor-to-product ion transition. researchgate.netnih.govlcms.cz This minimizes the risk of interference from other compounds in the complex biological matrix, a known limitation of other methods like HPLC-ECD. acs.orgmdpi.com The sensitivity of LC-MS/MS methods allows for the detection of metanephrine at levels as low as picograms per milliliter (pg/mL). scielo.brnih.gov Furthermore, derivatization techniques, such as propionylation, can be employed to further enhance sensitivity and specificity. acs.org
Application of Deuterated Internal Standards in LC-MS/MS
To ensure the accuracy and precision of quantification, stable isotope-labeled internal standards, such as Metanephrine-d3, are indispensable in LC-MS/MS analysis. scielo.brnih.govcaymanchem.combiomol.compubcompare.aicerilliant.com These deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the presence of deuterium (B1214612) atoms. caymanchem.combiomol.com They are added to the sample at the beginning of the preparation process and co-elute with the endogenous metanephrine. researchgate.netnih.gov By calculating the peak area ratio of the analyte to its corresponding internal standard, any variations in sample extraction, matrix effects, or instrument response can be effectively compensated for, leading to highly reliable and reproducible results. researchgate.netnih.gov
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) was a widely used technique for the analysis of metanephrines. nih.govmdpi.comnih.govresearchgate.net This method separates metanephrine from other components in the sample using an HPLC system, and detection is achieved by measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. researchgate.netjasco-global.com
While HPLC-ECD offers good sensitivity for metanephrine analysis, it can be susceptible to interferences from other electroactive compounds present in the biological matrix, which can co-elute with the analyte and lead to inaccurate results. mdpi.comresearchgate.net Sample preparation for HPLC-ECD can also be more labor-intensive compared to some LC-MS/MS methods. researchgate.netresearcher.life Despite these limitations, HPLC-ECD remains a viable technique in many laboratories. nih.govmdpi.com Comparisons between LC-MS/MS and HPLC-ECD have generally shown a good correlation, although LC-MS/MS is often considered superior in terms of specificity and reduced interference. scielo.brnih.govresearchgate.net
Table 1: Comparison of Analytical Techniques for Metanephrine Quantification
| Feature | LC-MS/MS | HPLC-ECD |
|---|---|---|
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions. scielo.brnih.gov | Separation by liquid chromatography, detection by measuring current from redox reactions. researchgate.netjasco-global.com |
| Specificity | Very high, due to specific MRM transitions. acs.orgresearchgate.net | Moderate, susceptible to electroactive interferences. mdpi.comresearchgate.net |
| Sensitivity | Very high, often in the pg/mL range. scielo.brnih.gov | High, but can be limited by background noise. scielo.br |
| Internal Standard | Deuterated standards (e.g., Metanephrine-d3) are routinely used for accurate quantification. scielo.brnih.gov | Chemical analogs are sometimes used. |
| Sample Prep | Can be simplified with methods like "dilute-and-shoot". mdpi.com | Often requires extensive cleanup to remove interferences. researcher.life |
| Throughput | Generally higher due to faster run times and simpler sample prep. mdpi.com | Can be lower due to longer run times and more complex sample prep. researchgate.net |
Immunoassay Platforms (e.g., ELISA, RIA) and their Analytical Limitations
Immunoassay platforms, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), represent a common approach for the quantification of metanephrine in biological matrices. These methods are predicated on the specific binding interaction between an antibody and the metanephrine antigen. In a competitive immunoassay format, labeled and unlabeled (from the sample) antigens compete for a limited number of antibody binding sites. The extent of labeled antigen binding is inversely proportional to the concentration of the analyte in the sample researchgate.netivset.ua.
Despite their widespread use, immunoassays for metanephrine are subject to several analytical limitations that can impact their accuracy and reliability.
Cross-Reactivity and Specificity: A primary limitation of immunoassays is the potential for cross-reactivity with structurally similar compounds. While some ELISA kits report low cross-reactivity with substances like normetanephrine, adrenaline, and dopamine (B1211576), the possibility of interference from other endogenous or exogenous compounds remains a concern novamedline.comiwaki-kk.co.jpelisakits.co.ukarigobio.com. For instance, certain medications or their metabolites can interfere with the assay, leading to falsely elevated results mdpi.com. However, some studies have shown that specific immunoassays are free from analytical interference by commonly used drugs with structural similarities to metanephrines nih.gov.
A significant issue arises from the stereospecificity of the antibodies. The antibodies used in many commercial kits are specific to the biologically relevant L-enantiomer of metanephrine. However, commercially available synthetic metanephrine, often used for calibrators and controls, is a racemic mixture of D- and L-forms. This discrepancy can lead to an underestimation of spiked samples, as only the L-portion is detected iwaki-kk.co.jpldn.de. This can result in immunoassay measurements being significantly lower than those obtained by more specific methods like LC-MS/MS mdpi.com.
Matrix Effects and Interferences: The complex nature of biological matrices such as plasma and urine can introduce interferences. Substances like hemoglobin (hemolytic samples), bilirubin (B190676) (icteric samples), and triglycerides (lipemic samples) can potentially affect assay results, although some kits are optimized to minimize these effects up to certain concentrations demeditec.com. The presence of precipitates or fibrin (B1330869) strands in samples may also lead to inaccurate results demeditec.com.
Procedural and Performance Limitations: Immunoassays can be manually laborious and may not be well-suited for high-throughput analysis mdpi.com. The performance of these assays, particularly older methods, can be suboptimal in terms of analytical sensitivity for measuring the low concentrations of free metanephrine in plasma mdpi.com. Inter-assay coefficients of variation (CVs) for some ELISA methods have been reported to be relatively high, indicating variability between different runs mdpi.com. Furthermore, some immunoassay procedures require preliminary extraction and derivatization steps, such as acylation, to enhance the immunogenicity of the analytes, adding to the complexity of the workflow ivset.uaiwaki-kk.co.jpmdpi.com.
| Limitation | Description | Impact on Metanephrine Quantification |
| Antibody Specificity | Antibodies may recognize only the L-form of metanephrine, while calibrators are often a racemic mixture of D- and L-forms. iwaki-kk.co.jpldn.de | Can lead to underestimation of metanephrine concentrations in spiked samples and discrepancies with other methods. mdpi.com |
| Cross-Reactivity | The antibody may bind to other structurally similar molecules (e.g., normetanephrine, drug metabolites). novamedline.comelisakits.co.ukmdpi.com | Can cause falsely elevated results and reduce the specificity of the assay. |
| Matrix Interferences | Components in biological samples (e.g., lipids, proteins, hemoglobin) can interfere with the antibody-antigen binding. demeditec.com | May lead to inaccurate and unreliable measurements. |
| Manual Labor & Throughput | Older immunoassay methods can be time-consuming and not easily automated. mdpi.com | Limits the number of samples that can be processed efficiently. |
| Analytical Sensitivity | Some immunoassays may lack the sensitivity required for accurately measuring low physiological concentrations of free metanephrine in plasma. mdpi.com | May not be suitable for all clinical research applications where high sensitivity is crucial. |
| Assay Variability | Higher inter-assay coefficients of variation (CVs) have been reported for some ELISA kits. mdpi.com | Indicates lower reproducibility of results between different assay runs. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metanephrine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It has been successfully applied to the quantification of metanephrine in biological fluids, particularly urine scielo.br.
A key advantage of GC-MS is its high specificity, which helps to overcome the interference issues often encountered with immunoassays and some HPLC methods. By separating compounds based on their volatility and polarity, and then identifying them based on their unique mass fragmentation patterns, GC-MS can effectively distinguish metanephrine from other structurally related compounds and drug metabolites lcms.cz.
Sample Preparation and Derivatization: Due to the low volatility of metanephrine, a crucial step in GC-MS analysis is derivatization. This chemical modification process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for gas chromatography. Common derivatization reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-heptafluorobutyramide (MBHBTFA), which can be used to create trimethylsilyl (B98337) or heptafluorobutyryl derivatives, respectively lcms.cz. Other derivatizing agents like pentafluoropropionic anhydride (B1165640) (PFPA) have also been employed successfully.
The sample preparation for GC-MS analysis of urinary metanephrines typically involves several steps:
Acid Hydrolysis: To measure total metanephrines (free and conjugated), an acid hydrolysis step is performed to release the metanephrines from their sulfate and glucuronide conjugates lcms.cz.
Solid-Phase Extraction (SPE): Following hydrolysis, solid-phase extraction is commonly used to isolate and concentrate the metanephrines from the complex urine matrix, removing potential interferences lcms.cz.
Derivatization: The extracted analytes are then derivatized to increase their volatility for GC analysis lcms.cz.
The use of deuterated internal standards, such as metanephrine-d3, is essential for accurate quantification. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They are added to the sample to account for any analyte loss during the sample preparation and analysis process. However, it is important to note that deuterated internal standards can be susceptible to decomposition under harsh hydrolysis conditions, and thus are often added after this step lcms.cz.
GC-MS methods offer rapid analysis times, with some reported methods having a time between sequential injections of less than 7 minutes lcms.cz. This makes GC-MS a viable option for routine clinical analysis, providing a balance of speed, specificity, and sensitivity.
Method Validation and Performance Evaluation Parameters
Assessment of Linearity and Calibration Curve Performance
The linearity of an analytical method is a critical parameter that demonstrates its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations to construct a calibration curve.
For metanephrine quantification, linearity is established across a range of concentrations relevant to both normal physiological levels and the elevated levels seen in pathological conditions. The performance of the calibration curve is generally assessed by the coefficient of determination (r²), which should ideally be close to 1.0.
Research Findings on Linearity:
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for urinary metanephrines demonstrated linearity up to 15,000 nmol/L researchgate.net.
Another LC-MS/MS method for plasma metanephrine was linear from 25 to 2000 pg/mL, with all calibration curves having r² values of 0.99 or greater scielo.brscielo.br.
A GC-MS method for total fractionated urinary metanephrines was found to be linear from 25 to 7000 µg/L lcms.cz.
An automated HPLC method for urinary metanephrine showed linearity up to at least 1,600 µg/L smj.org.sgresearchgate.net.
An LC-MS/MS method for plasma free metanephrine reported a linear range of 0.04 to 50.0 nmol/L nih.gov.
The following table summarizes the linearity data from various studies on metanephrine quantification.
| Analytical Method | Matrix | Analyte | Linear Range | Correlation Coefficient (r²) |
| LC-MS/MS researchgate.net | Urine | Metanephrine | Up to 15,000 nmol/L | Not specified |
| LC-MS/MS scielo.brscielo.br | Plasma | Metanephrine | 25 - 2000 pg/mL | ≥ 0.99 |
| GC-MS lcms.cz | Urine | Metanephrine | 25 - 7000 µg/L | 0.97 (log-transformed data) |
| Automated HPLC smj.org.sgresearchgate.net | Urine | Metanephrine | Up to 1,600 µg/L | Not specified |
| LC-MS/MS nih.gov | Plasma | Metanephrine | 0.04 - 50.0 nmol/L | > 0.99 |
| HILIC LC-MS/MS restek.com | Plasma | Metanephrine | 0.051 - 20.28 nmol/L | ≥ 0.999 |
| ELISA antibodies.com | Mouse Plasma | Metanephrine | 15.625 - 1000 pg/ml | Not specified |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are crucial for assessing the sensitivity of an analytical method, particularly for analytes like free metanephrine that are present at very low concentrations in plasma.
Research Findings on LOD and LOQ:
Different analytical methods exhibit varying levels of sensitivity for metanephrine quantification.
For a plasma metanephrine ELISA, the LOD and LOQ have been reported to be 14.9 pg/ml and 15.1 pg/ml, respectively elisakits.co.uk. Another urine ELISA kit specified an LOD of 8.6 ng/ml and an LOQ of 10.5 ng/ml ldn.de.
A GC-MS method for urinary metanephrines reported a detection limit of 3.3 µg/L smj.org.sg.
LC-MS/MS methods generally offer superior sensitivity. One such method for urinary metanephrines reported an LOD of 2.5 nmol/L and an LOQ of 10 nmol/L researchgate.net. For plasma metanephrine, an LC-MS/MS method achieved an LLOQ of 15 pg/mL scielo.brscielo.br.
An automated online sample preparation LC-MS/MS method for plasma free metanephrine reported an LLOQ of 6.3 pg/mL lcms.cz.
The table below provides a comparative overview of LOD and LOQ values for metanephrine across different analytical platforms.
| Analytical Method | Matrix | LOD | LOQ/LLOQ |
| Plasma ELISA elisakits.co.uk | Plasma | 14.9 pg/ml | 15.1 pg/ml |
| Urine ELISA ldn.de | Urine | 8.6 ng/ml | 10.5 ng/ml |
| GC-MS smj.org.sg | Urine | 3.3 µg/L | 10 µg/L |
| LC-MS/MS researchgate.net | Urine | 2.5 nmol/L | 10 nmol/L |
| LC-MS/MS scielo.brscielo.br | Plasma | Not specified | 15 pg/mL |
| Automated Online LC-MS/MS lcms.cz | Plasma | Not specified | 6.3 pg/mL |
| HILIC LC-MS/MS restek.com | Plasma | Not specified | 0.051 nmol/L (10 pg/mL) |
| LC-MS/MS nih.gov | Plasma | Not specified | 0.04 nmol/L |
Evaluation of Precision (Intra-assay and Inter-assay) and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels:
Intra-assay precision (within-run precision): The variation of results within a single analytical run.
Inter-assay precision (between-run precision): The variation of results between different analytical runs.
Accuracy is the closeness of the mean of a set of results to the actual or true value. It is often evaluated through recovery studies by spiking a known amount of the analyte into a blank matrix.
Research Findings on Precision and Accuracy:
A plasma metanephrine ELISA kit reported intra-assay CVs of 9.2-13.5% and inter-assay CVs of 7.5-17.6% elisakits.co.uk. Another urine ELISA showed intra-assay CVs of 8.3-9.6% and inter-assay CVs of 8.1-9.3% novamedline.com.
A GC-MS method for urinary metanephrines demonstrated intra-assay CVs of <5% and inter-assay CVs of <12% lcms.cz.
LC-MS/MS methods typically exhibit high precision. One study on plasma metanephrine reported intra- and inter-day precision ranging from 0.4% to 6.9% and 0.9% to 6.6%, respectively scielo.brscielo.br. Another LC-MS/MS method for urinary metanephrines showed within-run, between-day, and total imprecision values at or below 1.9%, 2.5%, and 2.7%, respectively researchgate.net.
In terms of accuracy, an automated HPLC method for urinary metanephrine had an average analytical recovery of 102% smj.org.sgresearchgate.net. An LC-MS/MS method for plasma free metanephrine showed accuracy ranging from -7.50% to 2.00% bias nih.gov.
The following table summarizes the precision and accuracy data for various metanephrine quantification methods.
| Analytical Method | Matrix | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (% Recovery or % Bias) |
| Plasma ELISA elisakits.co.uk | Plasma | 9.2 - 13.5 | 7.5 - 17.6 | 80 - 99% |
| Urine ELISA novamedline.com | Urine | 8.3 - 9.6 | 8.1 - 9.3 | Not specified |
| GC-MS lcms.cz | Urine | < 5 | < 12 | Not specified |
| LC-MS/MS scielo.brscielo.br | Plasma | 0.4 - 6.9 | 0.9 - 6.6 | Not specified |
| LC-MS/MS researchgate.net | Urine | ≤ 1.9 | ≤ 2.5 (between-day) | Not specified |
| Automated HPLC smj.org.sgresearchgate.net | Urine | 1.9 - 4.2 | 3.8 - 5.5 | 102% |
| LC-MS/MS nih.gov | Plasma | 1.86 - 1.88 | 4.46 - 5.69 | -4.80% to 2.00% bias |
Recovery Efficiency from Biological Matrices
Recovery is a measure of the efficiency of an analytical method's extraction process. It is determined by comparing the amount of analyte measured in a spiked sample to the known amount of analyte added. High and consistent recovery is essential for accurate quantification, especially when dealing with complex biological matrices like plasma and urine, where the analyte needs to be separated from interfering substances.
Research Findings on Recovery Efficiency:
For a plasma metanephrine ELISA, recovery has been reported to be in the range of 80-99% elisakits.co.uk. Another plasma ELISA showed a mean recovery of 102% (range 90-109%) demeditec.com.
An automated online sample preparation LC-MS/MS method for plasma free metanephrine demonstrated an absolute recovery of 56.4-62.4% and a relative recovery of 90.9% lcms.cz.
An automated HPLC method for urinary metanephrines reported an average analytical recovery of 102% smj.org.sgresearchgate.net.
An LC-MS/MS method for plasma free metanephrine showed a mean recovery within the range of 71.5-95.2% nih.gov.
A UPLC-MS/MS method for urine free metanephrines reported a recovery of 103% (range 88-111%) .
The table below presents recovery data for metanephrine from different biological matrices using various analytical techniques.
| Analytical Method | Matrix | Recovery (%) |
| Plasma ELISA elisakits.co.uk | Plasma | 80 - 99 |
| Plasma ELISA demeditec.com | Plasma | Mean: 102 (Range: 90 - 109) |
| Automated Online LC-MS/MS lcms.cz | Plasma | Absolute: 56.4 - 62.4, Relative: 90.9 |
| Automated HPLC smj.org.sgresearchgate.net | Urine | Average: 102 |
| LC-MS/MS nih.gov | Plasma | 71.5 - 95.2 |
| UPLC-MS/MS | Urine | 103 (Range: 88 - 111) |
| LC-MS/MS scielo.br | Urine | 94.2 - 105.1 |
Selectivity and Assessment of Potential Analytical Interferences
Selectivity is a critical parameter in the quantification of metanephrines, ensuring that the analytical signal corresponds exclusively to the analyte of interest and not to other endogenous or exogenous compounds present in the biological matrix. The complexity of matrices such as plasma and urine necessitates rigorous evaluation of potential analytical interferences.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying target analytes in complex matrices, but even this highly selective technique can be susceptible to interference when measuring plasma free metanephrines. nih.gov The primary sources of interference in metanephrine analysis include isobaric compounds, co-eluting substances from the sample matrix, and various medications or their metabolites.
Isobaric and Co-eluting Interferences: A significant challenge in the analysis of normetanephrine is the potential for isobaric interference from epinephrine (B1671497), as both compounds have the same nominal mass. Therefore, chromatographic separation of these two compounds is essential for accurate quantification. While some methods have demonstrated no significant interference from epinephrine up to certain concentrations without chromatographic separation, best practice involves baseline resolution to ensure specificity.
Matrix effects, caused by co-eluting endogenous components of the sample that enhance or suppress the ionization of the target analyte, are another major concern. thermofisher.com Although absolute ion suppression is often observed in plasma and urine samples, the use of stable isotope-labeled internal standards that co-elute with the native analytes can effectively compensate for these matrix effects. Some analytical methods have been developed that report minimal matrix effects. lcms.czwaters.com
Over a six-month period in one study, approximately 1% of patient samples showed uncharacterized co-eluting substances that interfered with a routine LC-MS/MS assay. nih.gov To overcome such issues, advanced techniques like multistage fragmentation (MRM³) can be employed. This method improves analytical selectivity by adding another layer of mass filtering, effectively removing the interferences and enabling accurate measurement. nih.gov
Drug and Metabolite Interferences: Various medications and their metabolites can interfere with metanephrine quantification. The nature and significance of this interference often depend on the analytical method used. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is known to be susceptible to a range of interferences. mdpi.com In contrast, LC-MS/MS methods are generally less prone to analytical interference from drugs, although it is not completely eliminated. mdpi.comnih.govsquarespace.com
A study that developed a gas chromatography-mass spectrometry (GC-MS) method for total fractionated metanephrines reported that interference from common medications or their metabolites was seen in less than 1% of samples, avoiding most drug interferences that commonly affect HPLC assays. nih.gov Another study using a novel microextraction technique investigated a total of 54 substances for potential interference. nih.gov
The table below summarizes some of the known drug interferences for different analytical methods.
| Interfering Substance | Analytical Method Affected | Description of Interference |
| Paracetamol (Acetaminophen) | HPLC-ECD | Metabolites can co-elute and be detected, causing falsely elevated results. mdpi.com |
| Sulfasalazine | HPLC-ECD | The drug and its metabolite, mesalazine, can cause analytical interference. mdpi.com |
| Labetalol | HPLC-ECD | Can interfere with the detection of metanephrines. mdpi.com |
| Amoxicillin | HPLC-ECD | Has been reported as a potential interferent. mdpi.com |
| Midodrine | LC-MS/MS | This vasopressor has the potential to interfere in some LC-MS/MS assays. lcms.czmdpi.com |
| 3-O-Methyldopa | LC-MS/MS | Can interfere with 3-methoxytyramine analysis due to in-source fragmentation. acs.org |
It is crucial for laboratories to validate their specific assays for potential interferences from commonly prescribed medications. When interference is unavoidable, clear communication with clinicians is necessary to ensure proper patient preparation, which may include the temporary discontinuation of certain medications. nih.gov
Inter-laboratory Standardization and Harmonization Initiatives
The standardization and harmonization of metanephrine measurements across different laboratories are paramount for ensuring the interchangeability of clinical results and the consistent application of diagnostic cut-offs. While significant progress has been made, particularly with the widespread adoption of LC-MS/MS, challenges remain. mdpi.comnih.gov
A key component of standardization is the participation in External Quality Assessment (EQA) and proficiency testing (PT) schemes. These programs, such as those offered by the UK National External Quality Assessment Service (UK NEQAS), the Korean Association of External Quality Assessment Service (KEQAS), and the Royal College of Pathologists of Australasia (RCPA) Quality Assurance Program, allow laboratories to compare their performance against their peers and a target value. waters.combirminghamquality.org.ukannlabmed.orgmegabona.com.tw This process helps identify analytical biases and encourages corrective actions. annlabmed.org
Several studies have evaluated the state of harmonization for plasma free metanephrines. A 2021 study involving 12 laboratories analyzing 125 plasma samples found that analytical methods for metanephrine and normetanephrine are generally well-harmonized. nih.gov The results showed strong correlations and low mean biases between methods. nih.govresearchgate.net However, the study highlighted that measurements of 3-methoxytyramine showed suboptimal agreement, indicating a need for improved analytical methods for this metabolite. nih.govresearchgate.net
| Analyte | Correlation (R) | Mean Slope (Range) | Mean Bias (Range) |
| Normetanephrine | ≥ 0.95 | 1.013 (0.975–1.078) | 0.1% (-18.0% to 9.5%) |
| Metanephrine | ≥ 0.95 | 1.019 (0.963–1.081) | 1.2% (-11.6% to 16.0%) |
| 3-Methoxytyramine | Suboptimal | Not Applicable | -32.2% to 64.0% |
| Data from a harmonization study of 12 laboratories using LC-MS/MS. nih.govresearchgate.net |
Despite good analytical agreement for metanephrine and normetanephrine, the same study revealed a 16% disagreement in the clinical interpretation of normetanephrine results. nih.gov This suggests that a significant source of inter-laboratory variability is the use of suboptimal, method-dependent reference intervals. mdpi.comnih.gov The use of harmonized reference intervals, including age-specific cut-offs for normetanephrine, was shown to improve inter-rater agreement. nih.gov
A major obstacle to achieving full standardization is the lack of certified reference materials (RMs) and reference measurement procedures (RMPs) recognized by the Joint Committee for Traceability in Laboratory Medicine (JCTLM). nih.gov The absence of these higher-order standards means that laboratory-developed assays, even those using LC-MS/MS, can yield incomparable results due to differences in calibration and other variables. mdpi.comresearchgate.netnih.gov To address this gap, efforts are underway to establish candidate RMPs based on isotope dilution LC-MS/MS, which would allow for the value assignment of RMs and help minimize calibration bias across different measurement systems. nih.gov
Factors Influencing Metanephrine Measurements and Clinical Interpretation
Pharmacological Interference with Metanephrine (B195012) Assays.squarespace.commp.plmdpi.com
A wide array of medications can lead to false-positive results in metanephrine testing by impacting the secretion, metabolism, or reuptake of catecholamines. squarespace.comnwlpathology.nhs.uk Understanding these interactions is essential for the correct interpretation of laboratory findings.
Antihypertensive drugs are a common source of interference in metanephrine measurements. squarespace.com
Alpha-blockers : Non-selective α-blockers like phenoxybenzamine (B1677643) can inhibit norepinephrine (B1679862) reuptake, leading to elevated levels of plasma and urinary normetanephrine (B1208972). mdpi.comnih.gov Selective α1-blockers such as doxazosin, prazosin, and terazosin (B121538) are less likely to cause false-positive metanephrine results, although they may increase urinary catecholamine levels. mdpi.comoup.com The use of α-blockers can cause a reflex sympathetic stimulation, which may be responsible for an increase in urinary metanephrine concentration by as much as 50%. mp.pl
Beta-blockers : Medications such as labetalol, atenolol, and propranolol (B1214883) have been associated with higher false-positive rates for both plasma and urine metanephrine and normetanephrine. mdpi.com However, some studies using liquid chromatography with tandem mass spectrometry (LC-MS/MS) have found no significant impact of β-blockers on plasma free metanephrine and normetanephrine concentrations. rug.nlnih.govresearchgate.net
Calcium Channel Antagonists (CCAs) : While CCAs have been reported to cause false positives, this interference predominantly affects the measurement of catecholamines themselves rather than their metabolites, the metanephrines. mdpi.com Studies have shown that patients taking CCBs can have significantly higher levels of urinary normetanephrine excretion. mp.pl
| Antihypertensive Class | Examples | Effect on Metanephrine/Normetanephrine Levels | Primary Mechanism of Interference |
|---|---|---|---|
| Alpha-blockers (Non-selective) | Phenoxybenzamine | Increases plasma and urine normetanephrine. mdpi.comnih.gov | Inhibition of norepinephrine reuptake. mdpi.comnih.gov |
| Alpha-blockers (Selective α1) | Doxazosin, Prazosin, Terazosin | Less likely to affect metanephrines, but may elevate urinary catecholamines. mdpi.comoup.com | Reflex sympathetic stimulation. mp.pl |
| Beta-blockers | Labetalol, Atenolol, Propranolol | May increase plasma and urine metanephrine and normetanephrine. mdpi.com Some studies show no effect with LC-MS/MS methods. rug.nlnih.govresearchgate.net | Decreased activity of phenylethanolamine N-methyltransferase (PNMT). mp.pl |
| Calcium Channel Antagonists | - | Primarily affects catecholamine levels; may increase urinary normetanephrine. mp.plmdpi.com | Decreased activity of phenylethanolamine N-methyltransferase (PNMT). mp.pl |
Antidepressants, particularly those that inhibit norepinephrine reuptake, are a significant cause of false-positive metanephrine results. nih.gov
Tricyclic Antidepressants (TCAs) : TCAs like amitriptyline (B1667244) and clomipramine (B1669221) are well-documented to cause elevations in normetanephrine by blocking norepinephrine reuptake at nerve terminals. squarespace.comnih.govoup.com They are among the most frequent causes of false-positive results, accounting for a substantial percentage of elevated normetanephrine levels in patients without pheochromocytoma. nih.govoup.com
Venlafaxine (B1195380) : As a serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine can lead to significant false elevations in normetanephrine levels, sometimes exceeding four times the upper reference limit. nih.govmdpi.comelsevier.es Its potent inhibition of norepinephrine reuptake is the likely cause. nih.gov
Selective Serotonin Reuptake Inhibitors (SSRIs) : In contrast to TCAs and venlafaxine, SSRIs appear less likely to cause problematic elevations in metanephrine levels, likely due to their lower potency as norepinephrine uptake inhibitors. mdpi.comnih.govnih.gov
Monoamine Oxidase Inhibitors (MAOIs) interfere with the metabolism of catecholamines. By blocking the enzyme monoamine oxidase, which is involved in the breakdown of norepinephrine and epinephrine (B1671497), MAOIs can lead to an accumulation of these catecholamines. nih.gov This increased availability can subsequently result in elevated levels of their metabolites, metanephrine and normetanephrine. mdpi.com
Sympathomimetic drugs, which mimic the effects of endogenous catecholamines, can cause elevations in metanephrine levels. squarespace.com
Pseudoephedrine and Ephedrine : These compounds, commonly found in cold and allergy medications, stimulate the release of catecholamines, which can lead to increased production of metanephrines. oup.comnih.gov Urine measurements appear to be more affected than plasma measurements. mdpi.com
Other Stimulants : Substances like amphetamines, cocaine, and nicotine (B1678760) also stimulate the sympathetic nervous system, increasing the release of norepinephrine and epinephrine and consequently their metabolites. squarespace.comnih.gov
Certain atypical antipsychotic medications have been shown to interfere with metanephrine measurements.
Quetiapine, Clozapine, and Risperidone : These drugs can cause false-positive results for norepinephrine and normetanephrine. oup.com The mechanism is thought to involve antagonism at α2-adrenergic and D2 dopaminergic receptors, leading to increased norepinephrine secretion. oup.comresearchgate.net They can cause two- to three-fold elevations in urine and plasma normetanephrine. researchgate.net
Levodopa (L-DOPA), a precursor to dopamine (B1211576) used in the treatment of Parkinson's disease, can significantly impact catecholamine metabolite measurements. oup.com Administration of Levodopa leads to substantial increases in dopamine and its metabolite, 3-methoxytyramine. mdpi.comresearchgate.net This can cause 22- to 148-fold higher concentrations of plasma and urinary methoxytyramine. d-nb.info While plasma normetanephrine levels are generally unaffected, plasma-free metanephrine can be higher in patients receiving Levodopa. researchgate.netd-nb.info
| Drug/Drug Class | Affected Metabolite(s) | Mechanism of Interference |
|---|---|---|
| Tricyclic Antidepressants | Normetanephrine. squarespace.comnih.govoup.com | Inhibition of norepinephrine reuptake. nih.govoup.com |
| Venlafaxine (SNRI) | Normetanephrine. nih.govmdpi.comelsevier.es | Potent inhibition of norepinephrine reuptake. nih.gov |
| Monoamine Oxidase Inhibitors (MAOIs) | Metanephrine, Normetanephrine. mdpi.com | Inhibition of catecholamine metabolism. mdpi.comnih.gov |
| Sympathomimetics (e.g., Pseudoephedrine) | Metanephrines. mdpi.com | Stimulation of catecholamine release. oup.comnih.gov |
| Atypical Antipsychotics (e.g., Quetiapine) | Normetanephrine. oup.comresearchgate.net | Increased norepinephrine secretion via receptor antagonism. oup.comresearchgate.net |
| Levodopa | 3-Methoxytyramine, Metanephrine. mdpi.comresearchgate.netd-nb.info | Metabolic conversion to dopamine and subsequent metabolites. mdpi.comresearchgate.net |
Zolpidem and False-Positive Normetanephrine Levels
While many medications are known to interfere with metanephrine measurements, the impact of zolpidem, a commonly prescribed hypnotic, has been highlighted in case reports. Zolpidem, a GABA-A receptor agonist, has been associated with false-positive elevations in plasma normetanephrine levels. oup.comresearchgate.net In one documented case, a patient taking zolpidem for insomnia showed elevated plasma normetanephrine levels that were not attributable to a pheochromocytoma. oup.com The exact mechanism by which zolpidem may lead to increased normetanephrine is not fully understood. researchgate.net This underscores the importance of a detailed medication history in the evaluation of elevated metanephrine results.
Physiological and Lifestyle Factors Affecting Metanephrine Levels
Several physiological states and lifestyle choices can significantly alter metanephrine concentrations, necessitating careful patient preparation before and during sample collection to ensure diagnostic accuracy. mdpi.comnih.gov
Influence of Physical Activity and Psychological Stress
Intense physical activity is a potent stimulus for the release of catecholamines, leading to significant and sustained increases in plasma metanephrine and normetanephrine levels. mdpi.comresearchgate.netoncotarget.comdroracle.ai Studies have shown that physical exercise can cause a substantial rise in both metanephrine (by 82%) and normetanephrine (by 84%). researchgate.net Therefore, it is recommended to avoid strenuous exercise for at least 24 hours prior to blood sampling and during 24-hour urine collections to prevent falsely elevated results. pheopara.orgdrlogy.com
Psychological stress, including the anxiety associated with venipuncture, can also activate the sympathetic nervous system and lead to an increase in plasma metanephrine concentrations. mdpi.comnih.govnih.gov This can be a source of false-positive results, particularly in anxious patients. mdpi.comnih.gov To mitigate this, efforts should be made to ensure the patient is relaxed during sample collection. nih.govresearchgate.net
Patient Posture during Blood Sample Collection and its Impact
The posture of the patient during blood collection has a well-documented and significant impact on plasma normetanephrine levels. mdpi.comresearchgate.netnih.gov Blood samples taken from a patient in a seated or upright position show significantly higher normetanephrine concentrations compared to samples taken after a period of supine rest. mdpi.comresearchgate.netnih.gov This is attributed to the increased sympathetic nervous system activity associated with the upright posture. mdpi.comresearchgate.net
Switching from a standing to a supine position can lead to a decrease in both metanephrine (by 34%) and normetanephrine (by 19%). researchgate.net To minimize the risk of false-positive results, it is recommended that blood samples for plasma metanephrine measurement be collected after the patient has been resting in a supine position for at least 20 to 30 minutes. researchgate.netnih.govsquarespace.com Using reference intervals established for the specific collection posture (seated or supine) is critical for accurate interpretation. mdpi.comnih.govnih.govheftpathology.com Applying supine reference ranges to samples collected from seated patients can lead to a high rate of false positives, while using seated ranges for supine samples may compromise diagnostic sensitivity. mdpi.comnih.gov
Dietary Considerations and their Potential for Interference
Dietary factors can also influence metanephrine measurements, although the impact varies depending on the specific metabolite and the type of test (plasma vs. urine, free vs. deconjugated). Ingestion of catecholamine-rich foods such as pineapple, kiwi, walnuts, bananas, and tomatoes has been shown to have a negligible effect on plasma free metanephrine and normetanephrine. nih.govnwlpathology.nhs.uk However, these foods can cause substantial increases in plasma free 3-methoxytyramine. nih.govnwlpathology.nhs.uk
For urinary tests, particularly those measuring total (deconjugated) metanephrines, dietary restrictions are more critical. nih.govnih.gov Foods and beverages such as coffee, tea, chocolate, vanilla, bananas, and citrus fruits should be avoided for at least 24 hours before and during a 24-hour urine collection to prevent interference. pheopara.orgnsw.gov.aumskcc.org Fasting, particularly overnight, is often recommended before blood collection to minimize any potential dietary impact. nwlpathology.nhs.ukoup.com
Sources of Inter-laboratory Variation and Method Bias
Significant variability in metanephrine test results can exist between different laboratories. mdpi.com This variation can stem from differences in analytical methodologies, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) versus other methods, and the specific protocols used within those methods. nih.govresearchgate.net
A harmonization study involving 12 laboratories using LC-MS/MS found that while the analytical methods for metanephrine and normetanephrine were generally well-harmonized, there was still a mean bias between methods ranging from -11.6% to 16% for metanephrine and -18% to 9.5% for normetanephrine. nih.govresearchgate.net The bias was even more significant for 3-methoxytyramine. researchgate.net Interestingly, this study revealed that the use of different, laboratory-specific reference intervals was a greater contributor to the variability in clinical interpretation than the analytical bias itself. nih.govresearchgate.net Participation in external quality assessment (EQA) programs is crucial for laboratories to assess and minimize inter-laboratory bias. uzh.chnih.gov
Establishment and Clinical Application of Reference Intervals
The establishment of appropriate reference intervals is fundamental for the accurate clinical interpretation of metanephrine measurements. mdpi.comoup.comnih.gov These intervals are ideally determined by measuring metanephrine concentrations in a large, healthy population. oup.comlenus.ie
Several factors must be considered when establishing and applying reference intervals:
Age: Plasma normetanephrine concentrations increase with age. mdpi.comuzh.chnih.gov Therefore, using age-adjusted reference intervals for normetanephrine is recommended to reduce false-positive results in older individuals. uzh.chnih.gov
Sex: Some studies have shown that plasma metanephrine may be higher in men than in women, though this may not always necessitate separate reference intervals. uzh.chnih.gov For urinary metabolites, sex-specific reference intervals are often recommended. uzh.ch
Posture: As previously discussed, separate reference intervals should be established for samples collected in the supine versus the seated position. mdpi.comnih.govheftpathology.com
Methodology: Reference intervals are method-dependent and should be established for the specific analytical technique used by the laboratory. oup.com
The clinical application of these reference intervals is critical for distinguishing between normal physiological fluctuations and pathological overproduction of metanephrines. Using a fixed upper limit of normal for all patients can lead to a higher rate of false positives, particularly for normetanephrine in the elderly. nih.gov The use of age- and posture-specific reference intervals significantly improves the diagnostic specificity of the test without compromising sensitivity. nih.govnih.gov For instance, one study demonstrated that implementing age-adjusted cut-offs for normetanephrine increased diagnostic specificity from 88.3% to 96.0% with only a minimal decrease in sensitivity. nih.govnih.gov The product of normalized urinary metanephrine and normetanephrine has also been shown to be a highly sensitive and specific measure for identifying pheochromocytoma. nih.gov
Interactive Data Table: Impact of Posture on Plasma Metanephrines
| Parameter | Supine Position | Seated Position | Percentage Change | Reference |
| Metanephrine | Decreased by 34% | - | - | researchgate.net |
| Normetanephrine | Decreased by 19% | - | - | researchgate.net |
| Normetanephrine | Significantly lower | Significantly higher | - | mdpi.com |
| Upper Reference Limit (Normetanephrine) | Lower | Higher | - | nih.gov |
| Upper Reference Limit (Metanephrine) | Lower | Higher | - | nih.gov |
Interactive Data Table: Effect of Physical Exercise on Plasma Metanephrines
| Analyte | Increase Post-Exercise | p-value | Reference |
| Metanephrine | +82% | < 0.005 | researchgate.net |
| Normetanephrine | +84% | < 0.005 | researchgate.net |
| Metanephrine (post-run) | ~3.5-fold increase | < 0.0001 | oncotarget.com |
| Normetanephrine (post-run) | ~7-fold increase | < 0.0001 | oncotarget.com |
Importance of Age-Adjusted Reference Intervals
The accurate biochemical diagnosis of conditions such as pheochromocytoma and paraganglioma (PPGLs) relies heavily on the correct interpretation of plasma metanephrine and normetanephrine levels. A critical factor influencing this interpretation is the patient's age. Research has consistently shown a positive correlation between age and plasma concentrations of normetanephrine. researchgate.netmedicinskiglasnik.baelsevier.esuzh.chnih.gov As individuals get older, their baseline levels of plasma normetanephrine tend to increase. researchgate.net This physiological change means that a single, fixed reference interval for all adults is often inadequate and can lead to a significant number of false-positive results, particularly in the elderly population. researchgate.netuzh.chmdpi.com
Studies have demonstrated that while plasma normetanephrine levels show a strong positive relationship with age (P < 0.0001), the correlation for metanephrine is much weaker or not statistically significant. medicinskiglasnik.banih.govnih.gov This disparity underscores the necessity of adjusting reference intervals specifically for normetanephrine. The failure to account for the age-related rise in normetanephrine can decrease the specificity of the diagnostic test. researchgate.net For instance, patients over 60 years of age have been found to have a 3.5 to 4.3-fold higher rate of false-positive results for plasma normetanephrine compared to patients under 45 when using fixed upper reference limits. uzh.ch
To address this, researchers have developed and validated age-adjusted reference intervals. nih.govsgh.com.sgresearchgate.net These intervals provide different upper limits of normal for various age groups, enhancing the diagnostic accuracy of the test. By implementing age-specific cut-offs, laboratories can significantly reduce the number of false-positive results without compromising the test's sensitivity for detecting true cases of PPGL. nih.govresearchgate.net This approach is crucial for preventing unnecessary anxiety for patients and avoiding costly and invasive follow-up imaging and tests. biochemia-medica.combiochemia-medica.com The establishment of robust, age-adjusted reference intervals is now considered a vital component of optimized laboratory testing for pheochromocytoma. researchgate.netresearchgate.net
Table 1: Example of Age-Adjusted Upper Reference Limits for Plasma Normetanephrine This table presents examples of upper reference limits (URLs) for plasma normetanephrine across different age groups, as derived from scientific studies. The values are illustrative of the trend of increasing normetanephrine levels with age.
| Age Group | Upper Reference Limit (nmol/L) | Source |
| Children/Adolescents (5-17 years) | 0.47 - 0.54 | nih.govnih.govsgh.com.sg |
| 18-29 years | 0.55 | sgh.com.sg |
| 30-39 years | 0.60 | sgh.com.sg |
| 40-49 years | 0.67 | sgh.com.sg |
| 50-59 years | 0.80 | sgh.com.sg |
| ≥60 years | 0.99 - 1.05 | nih.govnih.govsgh.com.sg |
Note: The specific values can vary slightly between laboratories and analytical methods.
Impact of Reference Interval Choice on Diagnostic Performance
The selection of reference intervals for plasma free metanephrines is a critical determinant of the test's diagnostic performance, directly influencing both its sensitivity and specificity. nih.govmdpi.com The upper reference limit (URL) acts as the threshold for differentiating between normal and potentially abnormal results. If the URL is set too high, the test's diagnostic sensitivity may be compromised, leading to an increased risk of false-negative results where a tumor may be missed. nih.govmdpi.com Conversely, if the URL is set too low, the test will yield more false-positive results, thereby reducing its diagnostic specificity. nih.govmdpi.com Given the low prevalence of pheochromocytoma in the general population, false-positive results are a significant clinical problem, often far outnumbering true-positive cases. nih.gov
Research vividly illustrates the trade-off between sensitivity and specificity based on the chosen reference interval model. A study evaluating different models found that using fixed upper cut-offs for both normetanephrine and metanephrine resulted in a diagnostic sensitivity of 93.9% and a specificity of 88.3%. nih.govnih.gov However, by implementing a curvilinear model that adjusted the normetanephrine cut-off for age and simultaneously raised the cut-off for metanephrine (from 0.32 nmol/L to 0.45 nmol/L), the diagnostic specificity saw a substantial improvement to 96.0%. nih.govnih.govresearchgate.net This significant gain in specificity was achieved with only a minimal and statistically insignificant decrease in sensitivity, which remained high at 93.6%. nih.govnih.govresearchgate.net This demonstrates that an optimized choice of reference intervals, particularly one that incorporates age-adjustment for normetanephrine, can lead to a more reliable and efficient diagnostic process. researchgate.netuzh.ch
Furthermore, the conditions under which reference samples are collected, such as patient posture, must be considered. Reference intervals are often established from samples taken from individuals in a supine (lying down) position, as this minimizes sympathetic nervous system activation. nih.govlabcorp.com Using these supine-derived reference intervals for patient samples drawn while seated can increase false-positive results. biochemia-medica.com One study showed that when samples were taken from seated individuals, using corresponding seated reference intervals yielded a specificity of 94.6%, which was superior to the 83.5% specificity observed when applying age-adjusted supine reference intervals to the same samples. nih.gov This highlights that the choice of reference interval must align with the laboratory's specific blood collection protocols to optimize diagnostic accuracy. nih.gov
Table 2: Impact of Reference Interval Model on Diagnostic Performance This table compares the diagnostic sensitivity and specificity of plasma metanephrine testing for pheochromocytoma using a fixed reference interval versus an age-adjusted model.
| Reference Interval Model | Diagnostic Sensitivity | Diagnostic Specificity | Source |
| Fixed Upper Cut-offs | 93.9% | 88.3% | nih.govnih.gov |
| Age-Adjusted Normetanephrine & Optimized Metanephrine Cut-off | 93.6% | 96.0% | nih.govnih.gov |
Emerging Research Areas and Future Perspectives for Metanephrine Hydrochloride Studies
Development of Novel Analytical Platforms and Biosensors
The accurate measurement of metanephrines is crucial for clinical diagnosis. While high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) are considered gold-standard techniques due to their high sensitivity and specificity, they can be time-consuming and technically demanding. nih.govresearchgate.net This has spurred the development of novel, rapid, and cost-effective analytical platforms.
One promising area is the development of biosensors. For instance, a method utilizing Surface-Enhanced Raman Scattering (SERS) with gold nanoparticles has been demonstrated for the detection of metanephrine (B195012). nih.gov This technique offers a simple and fast approach for identifying tumor markers. nih.gov Another emerging alternative is the use of electrochemical sensors and biosensors for the determination of catecholamine neurotransmitters. researchgate.net
Furthermore, research is ongoing to improve existing methods. Efforts are being made to develop more accurate and reliable assays for quantifying normetanephrine (B1208972) and metanephrine. This includes optimizing LC-MS/MS assays to minimize interferences and enhance throughput. researchgate.net A significant advancement is the development of methods that allow for the simultaneous determination of free catecholamines and metanephrines in urine using LC-MS/MS, providing a more comprehensive metabolic profile from a single sample. researchgate.net Additionally, the development of a validated LC-MS/MS method for measuring metanephrines in saliva presents a non-invasive alternative to plasma-based tests, which could be particularly beneficial in pediatric settings. nih.gov
Table 1: Comparison of Analytical Techniques for Metanephrine Detection
| Technique | Advantages | Disadvantages | Emerging Research Focus |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) | High sensitivity and specificity. mdpi.comnih.gov | Can be technically demanding and prone to interferences. mdpi.comnih.gov | Optimization of methods to reduce interferences. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the gold standard; high sensitivity, specificity, and throughput. researchgate.net | Can be costly and requires specialized equipment. nih.gov | Development of high-throughput methods and analysis of multiple metabolites simultaneously. researchgate.netresearchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Commonly used and relatively simple. researchgate.net | Can have lower specificity and higher inter-assay variability compared to chromatographic methods. nih.gov | Improving assay accuracy and reducing bias. mdpi.com |
| Surface-Enhanced Raman Scattering (SERS) | Simple, fast, and low-cost. nih.gov | Still in development for routine clinical use. | Design of efficient and stable SERS-active substrates for specific tumor marker detection. nih.gov |
| Salivary Metanephrine Analysis (LC-MS/MS) | Non-invasive, pain- and hazard-free. nih.gov | Requires highly sensitive methods due to low concentrations. nih.gov | Validation for diagnostic accuracy in screening for neuroendocrine tumors. nih.gov |
Genetic Predisposition and Familial Syndromes Associated with Catecholamine Excess
A significant portion of pheochromocytomas and paragangliomas, up to 35-40%, are associated with inherited genetic mutations. nih.govrevistanefrologia.com The identification of these susceptibility genes is a critical area of research, as it allows for early screening and diagnosis in at-risk individuals and their families. adrenal.comfrontiersin.org
Several familial syndromes are linked to an increased risk of developing these catecholamine-producing tumors. These include Multiple Endocrine Neoplasia type 2 (MEN2A and MEN2B), von Hippel-Lindau (VHL) disease, and Neurofibromatosis type 1 (NF1). nih.govmedscape.com Germline mutations in genes such as RET, VHL, NF1, and the succinate (B1194679) dehydrogenase (SDHx) family are known to predispose individuals to PPGL. mdpi.comadrenal.com
The biochemical phenotype of the tumor, including the specific pattern of catecholamine and metanephrine production, can often be correlated with the underlying genetic mutation. mdpi.com For example, tumors associated with VHL mutations often show elevations in plasma free normetanephrine, while those with RET mutations (MEN2) may show increases in both normetanephrine and metanephrine. mdpi.comscielo.br Tumors with mutations in the SDHB gene are often characterized by increased dopamine (B1211576) and its metabolite, 3-methoxytyramine. nih.gov This has led to recommendations for including 3-methoxytyramine in biochemical testing panels, particularly when screening for SDHB-related tumors. nih.gov
Genetic testing is now recommended for any patient diagnosed with a pheochromocytoma or paraganglioma due to the high prevalence of hereditary forms. adrenal.com Early identification through genetic screening can guide clinical management not only for the patient but also for their relatives. adrenal.com
Table 2: Major Familial Syndromes Associated with Pheochromocytoma/Paraganglioma (PPGL)
| Syndrome | Associated Gene(s) | Lifetime Risk of PPGL | Typical Biochemical Phenotype |
| Multiple Endocrine Neoplasia Type 2 (MEN2) | RET proto-oncogene medscape.com | 50% in MEN2A medscape.com | Increased epinephrine (B1671497) and norepinephrine (B1679862) production, leading to elevated metanephrine and normetanephrine. mdpi.com |
| von Hippel-Lindau (VHL) Disease | VHL tumor suppressor gene adrenal.com | 10-25% adrenal.com | Primarily norepinephrine production, leading to elevated normetanephrine. scielo.br |
| Neurofibromatosis Type 1 (NF1) | NF1 tumor suppressor gene adrenal.com | 0.1-5.7% adrenal.com | Typically secretes epinephrine, leading to elevated metanephrine and normetanephrine. mdpi.comelsevier.es |
| Hereditary Paraganglioma Syndromes | SDHA, SDHAF2, SDHB, SDHC, SDHD, TMEM127, MAX adrenal.com | Varies by gene | Often associated with excessive dopamine production (especially SDHx mutations) or norepinephrine. mdpi.comfrontiersin.org |
Metanephrine as a Biomarker for Broader Neuroendocrine and Metabolic Dysregulation
While the primary diagnostic utility of metanephrine hydrochloride is for PPGL, emerging research suggests its potential as a biomarker for broader neuroendocrine and metabolic disturbances. The excessive catecholamine production in PPGL can lead to significant metabolic dysregulation, including effects on glucose and ketone body homeostasis, as well as lipid and amino acid metabolism. researchgate.net
Large-scale metabolomic studies of plasma from patients with PPGL have identified potential dysregulated metabolic biomarkers beyond catecholamines themselves. researchgate.net This opens the possibility that metanephrine levels, in conjunction with other metabolic markers, could provide a more detailed picture of the systemic effects of neuroendocrine tumors.
Application of Animal Models in Advanced Metanephrine Research
Animal models are indispensable tools for investigating the pathophysiology of catecholamine excess and for preclinical studies. Rodent models, in particular, have been instrumental in understanding the development and progression of pheochromocytomas. um.es
Neurofibromatosis knockout mice, for example, have been used to generate pheochromocytoma cell lines that more closely mimic human tumors than the traditional PC12 rat cell line. um.es These mouse models express key enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in epinephrine synthesis, and the Ret receptor tyrosine kinase, both of which are characteristic of human pheochromocytomas. um.es
Patient-derived xenograft (PDX) models of neuroblastoma, another type of neuroendocrine tumor, have been shown to reproduce the catecholamine metabolism observed in patients, including similar plasma and intratumoral metanephrine profiles. oncotarget.com These NB-PDX models provide a valuable platform for studying catecholamine metabolism in vivo and for the preclinical evaluation of new therapies, where metanephrine levels could potentially be used to monitor tumor growth. oncotarget.com
Other models, such as the rat rotenone (B1679576) model, are used to study abnormal catecholamine metabolism in the context of neurodegenerative diseases like Parkinson's disease, providing insights into the broader implications of disrupted catecholamine pathways. biologists.com Additionally, knock-in mouse models with specific mutations, such as in the tyrosine hydroxylase (Th) gene, have been created to mimic human genetic disorders of catecholamine synthesis, offering a platform to study disease mechanisms and test novel therapeutic strategies. oup.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
